7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
CAS No.: 15357-92-3
Cat. No.: VC21054340
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15357-92-3 |
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Molecular Formula | C17H17NO2 |
Molecular Weight | 267.32 g/mol |
IUPAC Name | 6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline |
Standard InChI | InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 |
Standard InChI Key | KPCZWMYFJQPPSN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3 |
Canonical SMILES | COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline (CAS: 15357-92-3) is a bicyclic aromatic compound that belongs to the isoquinoline family. It features a partially hydrogenated isoquinoline core with two key functional groups: a methoxy substituent at position 6 and a benzyloxy group at position 7 . The molecular structure can be represented as follows:
Structural Features
The presence of these specific substituents contributes to the compound's physicochemical properties:
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The benzyloxy group enhances lipophilicity and provides steric bulk
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The methoxy group contributes to hydrogen bond acceptor capacity
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The 3,4-dihydroisoquinoline core offers a rigid scaffold with a basic nitrogen atom
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The partial saturation at positions 3 and 4 affects the planarity and conformation of the molecule
These structural elements collectively influence the compound's solubility, reactivity, and interaction with biological targets, making it a valuable building block in medicinal chemistry and organic synthesis .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, each with specific advantages and applications. The most common methods involve multi-step procedures starting from simpler aromatic precursors.
Comparative Synthesis Yields
Synthetic Method | Starting Material | Key Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Benzylation-Cyclization | Vanillin | EtOH, K₂CO₃, reflux | 70-80 | >95 |
Formamide Cyclization | Phenethylamine derivative | CH₂Cl₂, RT | 65-75 | >95 |
Ritter Reaction | Eugenol methyl ether | H₂SO₄, benzyl cyanide | 30-40 | 90-95 |
The choice of synthetic method depends on the availability of starting materials, required scale, and desired purity of the final product.
Spectroscopic Characterization
The structural confirmation and purity assessment of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline typically involve various spectroscopic techniques.
NMR Spectroscopy
¹H NMR spectroscopy provides characteristic signals for:
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Aromatic protons of the benzyl group (7.29-7.40 ppm)
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The single aromatic proton at position 5 (6.65 ppm)
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Benzyloxy methylene protons (4.98 ppm)
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Protons at positions 3 and 4 in the dihydroisoquinoline ring (2.65-2.75 ppm)
IR Spectroscopy
IR spectroscopy reveals distinctive absorption bands:
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C=N stretching around 1612 cm⁻¹ (characteristic of the dihydroisoquinoline)
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Aromatic C-H stretching at 3101 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion [M]⁺ at m/z 267
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Characteristic fragmentation patterns involving the loss of the benzyl group
These spectroscopic data collectively provide unambiguous confirmation of the compound's structure and serve as indicators of its purity.
Biological Activity and Applications
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline has attracted interest in various research fields due to its structural features and potential biological activities.
Research Applications
The primary applications of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline include:
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Synthetic Intermediate: It serves as a versatile building block in the synthesis of more complex isoquinoline derivatives with enhanced biological activities.
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Proteomics Research: The compound has applications in proteomics studies, potentially as a probe or ligand for investigating protein interactions.
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Medicinal Chemistry: It serves as a template for developing novel drug candidates based on the isoquinoline scaffold.
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Structure-Activity Relationship Studies: The compound allows for systematic modification to explore how structural changes affect biological activity.
Comparison with Similar Compounds
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline shares structural similarities with several related compounds, but differs in key aspects that influence their properties and applications.
Positional Isomers
Compound | Structural Difference | Properties | Applications |
---|---|---|---|
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline | Reference compound | Moderate lipophilicity, hydrogen bond acceptor capability | Building block in synthesis, proteomics research |
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | Positions of benzyloxy and methoxy groups switched | Similar physicochemical properties, different 3D arrangement | Similar applications, possibly different receptor selectivity |
6,7-Dimethoxy-3,4-dihydroisoquinoline | Both positions have methoxy groups instead of benzyloxy | Increased hydrophilicity, smaller molecular volume | Precursor for various alkaloids, different pharmacokinetics |
The specific positioning of the benzyloxy and methoxy groups significantly affects the three-dimensional structure of these molecules, which in turn influences their interaction with biological targets .
Related Derivatives
Structural modifications of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline can include:
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Addition of a methyl group at position 3, creating 7-Benzyloxy-6-methoxy-3-methyl-3,4-dihydroisoquinoline
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Formation of quaternary salts, such as 7-(Benzyloxy)-6-methoxy-2-methyl-3,4-dihydroisoquinolinium iodide
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Reduction to the corresponding tetrahydroisoquinoline
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Oxidation to form fully aromatic isoquinoline derivatives
These modifications allow for the fine-tuning of physicochemical properties and biological activities, making this class of compounds highly versatile in drug discovery and development .
Supplier | Reference/Catalog Number | Purity | Physical Form | Availability Status |
---|---|---|---|---|
Fluorochem | 10-F733553 | 97% | Not specified | Discontinued |
CymitQuimica | IN-DA00ACUK | Not specified | Not specified | To inquire |
Other vendors | Various | Min. 95% | Not specified | Limited availability |
The compound is typically supplied in small quantities (250 mg to 1 g) for research purposes .
Future Research Directions
The unique structural features and potential biological activities of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline suggest several promising avenues for future research.
Medicinal Chemistry Applications
Given the pharmacological potential of isoquinoline derivatives, future research could explore:
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Systematic structure-activity relationship studies to optimize biological activity
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Development of novel derivatives with enhanced potency and selectivity
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Investigation of specific protein targets and binding modes
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Design of dual-action compounds by combining with other pharmacophores
Synthetic Methodology Development
The synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline could be improved through:
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Development of more efficient, higher-yielding synthetic routes
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Exploration of greener chemistry approaches with reduced environmental impact
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Application of flow chemistry and continuous processing methods
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Investigation of asymmetric synthesis methods for chiral variants
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